molecular formula C21H21NO5 B13803940 tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate

tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate

Cat. No.: B13803940
M. Wt: 367.4 g/mol
InChI Key: SPIKPMRNIFSZOL-KRWDZBQOSA-N
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Description

tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate is a chiral ester derivative featuring a tert-butyl group, a phenyl-substituted propanoate backbone, and a 1,3-dioxoisoindol-2-yloxy moiety. The (2S) configuration at the chiral center confers stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis. The 1,3-dioxoisoindol-2-yloxy group (a phthalimide derivative) is often employed as a protective group for hydroxyl or amino functionalities, enhancing stability during synthetic processes . This compound is structurally related to intermediates used in positron emission tomography (PET) radiotracer synthesis, such as [18F]FPGLN precursors, where tert-butyl esters improve metabolic stability and solubility .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate

InChI

InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m0/s1

InChI Key

SPIKPMRNIFSZOL-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

Tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl ester and a dioxoisoindole moiety, suggest that it may interact effectively with various biological targets, making it a subject of interest for pharmacological studies.

The molecular formula of this compound is C21H21NO5, with a molecular weight of approximately 367.4 g/mol. The compound can undergo hydrolysis to yield the corresponding acid and alcohol under acidic or basic conditions, and it may participate in nucleophilic substitution reactions due to the reactivity of the tert-butyl group.

Biological Activity Overview

Research has indicated that compounds with structural similarities to this compound exhibit various biological activities, including antibacterial and antifungal effects. The presence of the dioxoisoindole structure is particularly noteworthy as it may enhance the compound's interaction with biological systems.

Antibacterial Activity

A study on similar dioxo compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential effectiveness against common pathogens .

CompoundMIC against S. aureusMIC against S. epidermidis
Compound A625 µg/mL500 µg/mL
Compound B1250 µg/mL750 µg/mL
tert-butyl derivativeTBDTBD

Antifungal Activity

In addition to antibacterial properties, compounds related to this compound have shown antifungal activity against Candida albicans. The research indicates that many derivatives exhibit significant antifungal properties, which could be attributed to their structural characteristics that enhance membrane permeability or inhibit fungal cell wall synthesis .

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that its biological activity may stem from its ability to interact with cellular enzymes or receptors involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed in future studies to quantify these interactions and provide insights into the pharmacological potential of this compound.

Case Studies

Recent investigations into structurally similar compounds have highlighted their potential therapeutic applications:

  • Study on Dioxolane Derivatives : This study found that certain dioxolane derivatives displayed promising antibacterial activities against multiple strains of bacteria, suggesting that modifications in structure can significantly influence biological efficacy .
  • Comparative Analysis of Enantiomers : Research comparing enantiomeric forms of similar compounds has shown that specific configurations can lead to enhanced biological activities, emphasizing the importance of stereochemistry in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Key Structural Features Functional Group Differences Potential Applications References
tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate tert-butyl ester, phenyl group, dioxoisoindol-2-yloxy, (2S) configuration Reference compound PET radiotracer intermediates, protective group in peptide synthesis
tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate tert-butyl ester, 2-fluorophenyl, amino group Fluorine substitution (electron-withdrawing), amino vs. dioxoisoindolyloxy Fluorinated amino acid analogs for drug discovery
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Ethyl ester, 4-aminophenyl, dioxoisoindol-2-yl, hydrochloride salt Ethyl ester (lower steric hindrance), amino group protonated as hydrochloride Prodrugs, peptide mimetics
tert-butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate tert-butyl ester, phenyl, amino, hydroxy groups, (2S,3S) configuration Hydroxy and amino groups adjacent to ester (increased polarity) Chiral building blocks for β-hydroxy amino acids
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoate tert-butyl ester, 4-hydroxyphenyl, Boc-protected amino group Hydroxyl group (enhanced hydrophilicity), Boc-protected amino vs. dioxoisoindolyloxy Protected tyrosine analogs for solid-phase peptide synthesis

Structural and Functional Analysis

Steric and Electronic Effects: The tert-butyl ester in the target compound provides superior steric protection against enzymatic hydrolysis compared to ethyl esters (e.g., ), enhancing metabolic stability in vivo . The 1,3-dioxoisoindol-2-yloxy group introduces aromaticity and planar geometry, enabling π-π stacking interactions absent in analogs with amino or hydroxy groups (e.g., ). This moiety also acts as a leaving group in nucleophilic substitution reactions .

Hydroxyl groups () enhance solubility but may necessitate protection during synthesis to prevent unwanted side reactions .

Chirality and Configuration :

  • The (2S) configuration is conserved across analogs (–8), critical for maintaining enantioselective activity in drug candidates or imaging agents.

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